Methoxymethylbis(dibutylphosphinoethyl) silane
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Overview
Description
{[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dibutylphosphane) is a complex organosilicon compound that features a silanediyl core bonded to two dibutylphosphane groups via ethane-2,1-diyl linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dibutylphosphane) typically involves the reaction of methoxymethylsilane with dibutylphosphane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or hexane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Purification of the final product is typically achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
{[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dibutylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides and silanol derivatives.
Reduction: Silane derivatives and phosphane hydrides.
Substitution: Various substituted silane and phosphane compounds.
Scientific Research Applications
{[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dibutylphosphane) has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of {[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dibutylphosphane) involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The phosphane groups can coordinate with metal centers, facilitating catalytic reactions. In biological systems, the compound may interact with proteins or nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
{[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(diphenylphosphane): Similar structure but with phenyl groups instead of butyl groups.
{[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dimethylphosphane): Similar structure but with methyl groups instead of butyl groups.
Uniqueness
The uniqueness of {[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dibutylphosphane) lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both silane and phosphane functionalities allows for versatile chemical modifications and interactions with various substrates.
Properties
Molecular Formula |
C22H49OP2Si |
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Molecular Weight |
419.7 g/mol |
InChI |
InChI=1S/C22H49OP2Si/c1-6-10-14-24(15-11-7-2)18-20-26(22-23-5)21-19-25(16-12-8-3)17-13-9-4/h6-22H2,1-5H3 |
InChI Key |
ZYNVAPMKJNYAJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)CC[Si](CCP(CCCC)CCCC)COC |
Origin of Product |
United States |
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